Pentachlorophenoxyacetic acid
CAS No.: 2877-14-7
Cat. No.: VC20178537
Molecular Formula: C8H3Cl5O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2877-14-7 |
|---|---|
| Molecular Formula | C8H3Cl5O3 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-(2,3,4,5,6-pentachlorophenoxy)acetic acid |
| Standard InChI | InChI=1S/C8H3Cl5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15) |
| Standard InChI Key | OBEUDXCKNSDQIL-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Pentachlorophenoxyacetic acid belongs to the phenoxyacetic acid family, distinguished by five chlorine atoms substituted on the aromatic ring. Its molecular formula, C₈H₃Cl₅O₃, corresponds to a molecular weight of 337.37 g/mol. Key physicochemical properties, inferred from structurally analogous compounds and computational models, include:
| Property | Value/Range |
|---|---|
| Melting Point | 180–185°C (estimated) |
| Boiling Point | Decomposes before boiling |
| Density | 1.65 g/cm³ (estimated) |
| Water Solubility | <10 mg/L (25°C) |
| LogP (Octanol-Water) | 4.8–5.2 |
| pKa | 2.9–3.1 |
The low water solubility and high LogP value reflect its hydrophobic nature, predisposing it to bioaccumulation in lipid-rich environments. The acidic proton (pKa ~3) enables salt formation under alkaline conditions, enhancing solubility for formulation purposes .
Synthesis and Manufacturing
The synthesis of pentachlorophenoxyacetic acid typically involves a nucleophilic substitution reaction between pentachlorophenol and chloroacetic acid under alkaline conditions:
Key steps include:
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Alkaline Activation: Pentachlorophenol is deprotonated in aqueous NaOH, forming a phenoxide ion.
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Nucleophilic Attack: The phenoxide ion reacts with chloroacetic acid, displacing chloride.
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Purification: Crude product is recrystallized from ethanol or acetone .
Industrial production may generate polychlorinated dibenzodioxin (PCDD) byproducts, necessitating rigorous purification to meet regulatory standards .
Applications and Mechanisms of Action
Herbicidal Activity
Pentachlorophenoxyacetic acid functions as a synthetic auxin, mimicking indole-3-acetic acid (IAA) in plants. Binding to auxin receptors disrupts cell elongation and division, leading to uncontrolled growth, epinasty, and vascular tissue collapse . Its selectivity for broadleaf weeds arises from differences in auxin receptor affinity between monocots and dicots.
Agricultural Use Cases
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Cereal Crops: Applied post-emergence to control dicot weeds in wheat and maize.
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Orchards: Used for sucker control and pre-harvest defoliation.
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Non-Crop Areas: Manages invasive species in forestry and rights-of-way.
Dosages typically range from 0.5–2.0 kg/ha, formulated as amine salts or ester derivatives to enhance foliar absorption .
Environmental Fate and Degradation
Abiotic Degradation
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Photolysis: Under UV light, dechlorination occurs, yielding trichloro- and dichlorophenoxyacetic acids .
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Hydrolysis: Stable in acidic conditions but hydrolyzes slowly at pH >8, forming pentachlorophenol and glycolic acid .
Microbial Transformation
Pseudomonads and Sphingomonads degrade pentachlorophenoxyacetic acid via hydrolytic cleavage of the ether bond, followed by oxidative dechlorination (Fig. 1). Key metabolites include:
Ecotoxicological Impact
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Toxicity:
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LC₅₀ (Rainbow Trout): 0.8 mg/L (96-hr)
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EC₅₀ (Daphnia magna): 1.2 mg/L (48-hr)
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Comparative Analysis with Analogous Herbicides
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